molecular formula C23H17NO3 B3544596 3-(2-furyl)-N-[4-(2-naphthyloxy)phenyl]acrylamide

3-(2-furyl)-N-[4-(2-naphthyloxy)phenyl]acrylamide

Cat. No. B3544596
M. Wt: 355.4 g/mol
InChI Key: HDFWSQJBOMQPRK-BUHFOSPRSA-N
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Description

The compound “3-(2-furyl)-N-[4-(2-naphthyloxy)phenyl]acrylamide” is an organic compound containing a furyl group (a furan ring), a naphthyloxy group (a naphthalene ring with an oxygen atom), and an acrylamide group (a vinyl group attached to an amide). These groups are common in various organic compounds and can have diverse chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furyl group, the creation of the naphthyloxy group, and the attachment of these groups to the acrylamide. The exact methods would depend on the specific reactions used and the conditions under which they are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The furyl and naphthyloxy groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The acrylamide group contains a double bond and an amide group, which consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and an amine group (a nitrogen atom bonded to one or more hydrogen atoms) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aromatic rings in the furyl and naphthyloxy groups could potentially undergo electrophilic aromatic substitution reactions, while the double bond in the acrylamide group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and possibly its solubility in certain solvents. The acrylamide group could make it reactive under certain conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it were used as a drug, for example, its mechanism of action would depend on how it interacts with biological molecules in the body. Without specific information on its use, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has useful properties, such as biological activity, it could be studied further for potential use in medicine or other fields .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-naphthalen-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c25-23(14-13-20-6-3-15-26-20)24-19-8-11-21(12-9-19)27-22-10-7-17-4-1-2-5-18(17)16-22/h1-16H,(H,24,25)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFWSQJBOMQPRK-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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